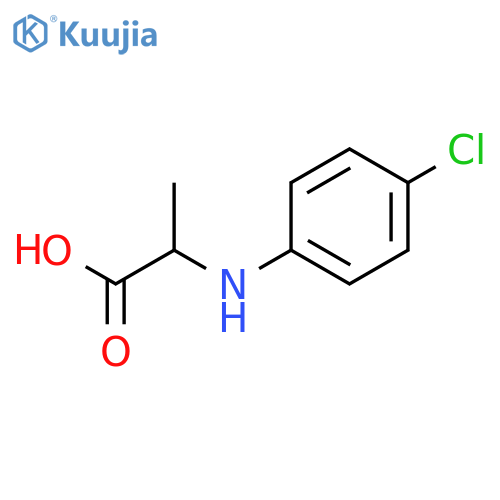

Cas no 83442-61-9 (2-(4-chlorophenyl)aminopropanoic acid)

2-(4-chlorophenyl)aminopropanoic acid 化学的及び物理的性質

名前と識別子

-

- Alanine, N-(4-chlorophenyl)-

- 2-(4-chlorophenyl)aminopropanoic acid

- ALBB-033296

- 83442-61-9

- 2-(4-Chloro-phenylamino)-propionic acid

- LS-12598

- 2-(4-Chlorophenylamino)propionic acid

- N-(4-Chlorophenyl)alanine

- 2-(4-Chloro-phenylamino)-propionicacid

- EN300-167526

- AKOS000102306

- 2-[(4-chlorophenyl)amino]propanoic Acid

- 2-(4-chloroanilino)propanoic acid

- SCHEMBL669319

-

- MDL: MFCD04116921

- インチ: InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)

- InChIKey: LKAFPNQADHUXMM-UHFFFAOYSA-N

- SMILES: CC(C(=O)O)NC1=CC=C(C=C1)Cl

計算された属性

- 精确分子量: 199.0400063g/mol

- 同位素质量: 199.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.5

- トポロジー分子極性表面積: 49.3Ų

2-(4-chlorophenyl)aminopropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-167526-5.0g |

2-[(4-chlorophenyl)amino]propanoic acid |

83442-61-9 | 5g |

$2277.0 | 2023-05-25 | ||

| Enamine | EN300-167526-1.0g |

2-[(4-chlorophenyl)amino]propanoic acid |

83442-61-9 | 1g |

$785.0 | 2023-05-25 | ||

| Chemenu | CM313858-1g |

2-(4-Chloro-phenylamino)-propionic acid |

83442-61-9 | 95% | 1g |

$551 | 2021-06-09 | |

| Fluorochem | 020224-250mg |

2-(4-Chloro-phenylamino)-propionic acid |

83442-61-9 | 250mg |

£160.00 | 2022-03-01 | ||

| Enamine | EN300-167526-5g |

2-[(4-chlorophenyl)amino]propanoic acid |

83442-61-9 | 5g |

$1199.0 | 2023-09-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1765971-1g |

2-(4-Chlorophenylamino)propionic acid |

83442-61-9 | 98% | 1g |

¥5011.00 | 2024-07-28 | |

| A2B Chem LLC | AV92211-10g |

2-(4-Chloro-phenylamino)-propionic acid |

83442-61-9 | >95% | 10g |

$1412.00 | 2024-04-19 | |

| A2B Chem LLC | AV92211-1g |

2-(4-Chloro-phenylamino)-propionic acid |

83442-61-9 | >95% | 1g |

$509.00 | 2024-04-19 | |

| Enamine | EN300-167526-10.0g |

2-[(4-chlorophenyl)amino]propanoic acid |

83442-61-9 | 10g |

$3376.0 | 2023-05-25 | ||

| Enamine | EN300-167526-0.1g |

2-[(4-chlorophenyl)amino]propanoic acid |

83442-61-9 | 0.1g |

$364.0 | 2023-09-20 |

2-(4-chlorophenyl)aminopropanoic acid 関連文献

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

2-(4-chlorophenyl)aminopropanoic acidに関する追加情報

N-(4-Chlorophenyl)alanine: A Comprehensive Overview

N-(4-Chlorophenyl)alanine, also known by its CAS number 83442-61-9, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of alanine, a naturally occurring amino acid, with a 4-chlorophenyl group attached to the nitrogen atom. The substitution pattern at the para position of the phenyl ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of N-(4-chlorophenyl)alanine involves several steps, including the chlorination of phenylalanine derivatives and subsequent purification processes. Recent advancements in synthetic methodologies have enabled higher yields and improved purity levels, which are critical for its use in research and industrial settings. The compound is often employed as an intermediate in the synthesis of more complex molecules, such as pharmaceutical agents and specialty chemicals.

One of the most promising areas of research involving N-(4-chlorophenyl)alanine is its application in drug discovery. Studies have shown that this compound exhibits potential bioactivity, particularly in modulating enzyme activity and cellular signaling pathways. For instance, researchers have explored its role as a substrate or inhibitor in protease assays, which are crucial for understanding disease mechanisms and developing therapeutic interventions.

In addition to its pharmacological applications, N-(4-chlorophenyl)alanine has also found utility in materials science. Its ability to form stable peptide bonds makes it a candidate for constructing bio-inspired materials, such as hydrogels and self-healing polymers. Recent breakthroughs in this area have demonstrated its potential in creating materials with tunable mechanical properties and biocompatibility.

From an analytical standpoint, N-(4-chlorophenyl)alanine can be characterized using a variety of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise determination of its molecular structure and purity, ensuring its reliability as a research tool.

The environmental impact of N-(4-chlorophenyl)alanine is another area of growing interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is essential. Preliminary studies suggest that it undergoes microbial degradation under specific conditions, though further research is needed to fully assess its environmental footprint.

In conclusion, N-(4-chlorophenyl)alanine (CAS No: 83442-61-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and analytical chemistry. As research continues to uncover new insights into its potential uses and environmental behavior, this compound is poised to play an even greater role in advancing scientific innovation.

83442-61-9 (2-(4-chlorophenyl)aminopropanoic acid) Related Products

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)

- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)

- 1803858-73-2(5-Ethylbenzo[d]oxazole-2-methanol)

- 2172121-61-6(2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}oxy)acetic acid)

- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)

- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)

- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)

- 2198506-35-1(1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one)

- 1258327-01-3((S)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol)